Boc-D-glu-ome
CAS No.: 55227-00-4
VCID: VC21538832
Molecular Formula: C11H19NO6
Molecular Weight: 261,28 g/mole
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Glu-OMe, or N-tert-butoxycarbonyl-D-glutamic acid 1-methyl ester, is a derivative of glutamic acid, commonly used in peptide synthesis and organic chemistry. This compound is crucial for its versatility and stability, making it a valuable tool in various research fields. Peptide SynthesisBoc-D-Glu-OMe is a key building block in peptide synthesis, particularly in the pharmaceutical industry. It helps create biologically active molecules by providing a protected form of glutamic acid that can be easily incorporated into peptide sequences. Drug DevelopmentIn medicinal chemistry, Boc-D-Glu-OMe is used to modify amino acids, enhancing the efficacy and stability of drug candidates. Its unique structure allows for modifications that can improve drug properties. BioconjugationThis compound is utilized in bioconjugation processes to attach drugs or imaging agents to biomolecules, facilitating targeted therapy in cancer treatment. Bioconjugates can improve the delivery of therapeutic agents to specific cells or tissues. Research in NeuroscienceBoc-D-Glu-OMe plays a role in studying neurotransmitter systems, particularly in the context of glutamate receptors. Glutamate is crucial for understanding various neurological disorders. Polymer ChemistryIt is also applied in the development of polymeric materials, where its functional groups can be used to modify polymer properties for specific applications. Boc-D-Glutamic Acid Dimethyl Ester
Boc-Glu-OMe
Research FindingsResearch on Boc-D-Glu-OMe and its derivatives highlights their importance in various scientific fields. For instance, modifications of glutamic acid derivatives can enhance drug efficacy and reduce side effects in pharmaceutical applications. |
---|---|
CAS No. | 55227-00-4 |
Product Name | Boc-D-glu-ome |
Molecular Formula | C11H19NO6 |
Molecular Weight | 261,28 g/mole |
IUPAC Name | (4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1 |
Standard InChIKey | ZAYAFKXUQMTLPL-SSDOTTSWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC |
SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC |
Synonyms | BOC-D-GLU-OME;55227-00-4;N-Boc-D-glutamicacid1-methylester;AmbotzBAA1033;SCHEMBL6409351;CTK8C4246;MolPort-003-981-218;ZINC2555006;ANW-71377;AKOS015850963;AJ-39667;AK-92977;KB-144390;TC-067471;FT-0698579;V6574;S-1065 |
PubChem Compound | 7018752 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume